![molecular formula C18H19ClN2O3 B4720627 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4720627.png)
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide
Overview
Description
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide, also known as CDPAC, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CDPAC is a hydrazide derivative that exhibits promising anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been shown to exhibit a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been found to exhibit anti-oxidant and neuroprotective effects by reducing oxidative stress and protecting against neuronal damage.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, there are also some limitations to using 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Future Directions
For the study of 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide include exploring its safety and efficacy in clinical trials, developing novel anti-inflammatory and anti-cancer drugs, and investigating its potential for the treatment of neurodegenerative diseases.
Scientific Research Applications
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been shown to exhibit anti-oxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)-N'-[2-(2,4-dimethylphenoxy)acetyl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-3-8-16(13(2)9-12)24-11-18(23)21-20-17(22)10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYCFFQCUWJAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)CC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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